

Spectroscopic and Synthetic Profile of N-(2-iodophenyl)methanesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: N-(2-iodophenyl)methanesulfonamide

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For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data and synthesis of **N-(2-iodophenyl)methanesulfonamide**. This versatile compound serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

Summary of Spectroscopic Data

The structural integrity of **N-(2-iodophenyl)methanesulfonamide** ($C_7H_8INO_2S$, Molecular Weight: 297.12 g/mol) is confirmed through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here has been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N-(2-iodophenyl)methanesulfonamide** in solution. Both 1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

1H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the sulfonamide proton, the aromatic protons, and the methyl protons of the methanesulfonyl group.

Proton	Typical Chemical Shift (δ) ppm	Notes
Sulfonamide (N-H)	~9.0 – 10.3	Broad singlet; position can be influenced by solvent and concentration.
Aromatic (Ar-H)	~7.0 – 8.0	Complex multiplet pattern due to coupling between adjacent protons.
Methyl (SO ₂ CH ₃)	~3.0	Sharp singlet.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, providing insight into the carbon framework of the molecule.

Carbon	Typical Chemical Shift (δ) ppm
Aromatic (Ar-C)	~111 – 160
Methyl (SO ₂ CH ₃)	Not explicitly found in search results

Infrared (IR) Spectroscopy

The IR spectrum of **N-(2-iodophenyl)methanesulfonamide** displays key absorption bands that are characteristic of its functional groups.

Functional Group	**Characteristic Absorption (cm ⁻¹) **	Vibrational Mode
Sulfonyl (S=O)	~1320	Asymmetric Stretch
Sulfonyl (S=O)	~1140	Symmetric Stretch
Sulfonamide (N-H)	Not explicitly found in search results	Stretch
Aromatic C-H	Not explicitly found in search results	Stretch
Methyl C-H	Not explicitly found in search results	Stretch

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of the compound.

Parameter	Value
Molecular Formula	C ₇ H ₈ INO ₂ S
Monoisotopic Mass	296.93205 Da

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **N-(2-iodophenyl)methanesulfonamide** are crucial for reproducibility and further research.

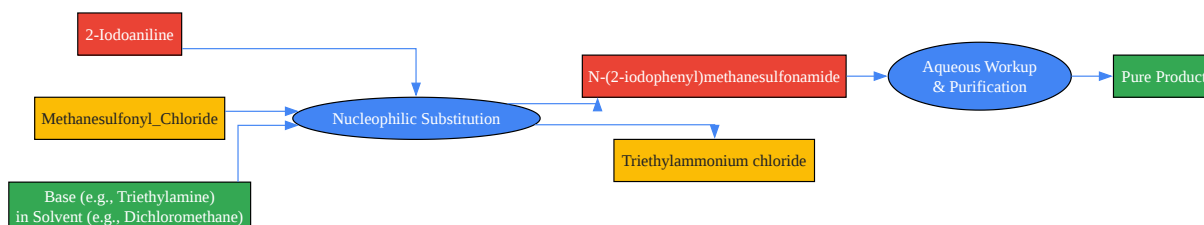
Synthesis of N-(2-iodophenyl)methanesulfonamide

The most common synthetic route to **N-(2-iodophenyl)methanesulfonamide** is through the direct amination of 2-iodoaniline with methanesulfonyl chloride.^[1]

Procedure:

- Dissolve 2-iodoaniline in a suitable solvent, such as dichloromethane, in a reaction vessel.

- Add a base, typically a tertiary amine like triethylamine, to the solution to act as an acid scavenger.
- Cool the reaction mixture in an ice bath.
- Slowly add methanesulfonyl chloride to the cooled solution with stirring.
- Allow the reaction to warm to room temperature and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **N-(2-iodophenyl)methanesulfonamide**.



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Synthesis of **N-(2-iodophenyl)methanesulfonamide**.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- Data Acquisition: Use standard pulse sequences. For ^1H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy:

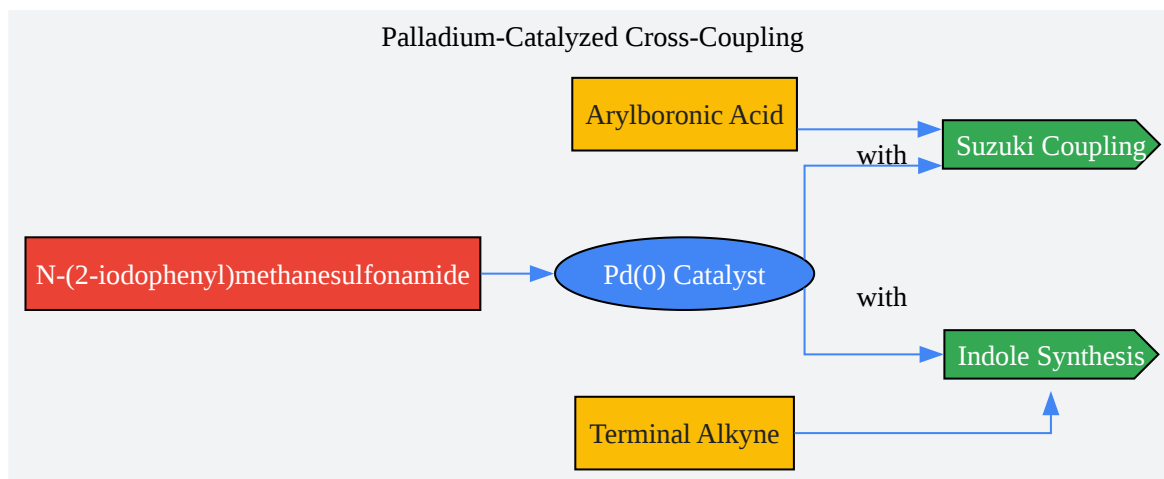
- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr).
- Instrumentation: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition: Typically, spectra are collected over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or the salt plate with solvent, if applicable) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
- Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an appropriate ionization source (e.g., electrospray ionization - ESI).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the desired adduct, over a relevant mass-to-charge (m/z) range.

Synthetic Utility and Reaction Pathways

N-(2-iodophenyl)methanesulfonamide is a key intermediate in various synthetic transformations, primarily due to the reactivity of the carbon-iodine bond. It is particularly useful in palladium-catalyzed cross-coupling reactions for the synthesis of complex heterocyclic compounds.^[1]



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Synthetic applications of **N-(2-iodophenyl)methanesulfonamide**.

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References

- 1. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 | Benchchem [benchchem.com]
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